4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
This compound belongs to the 2-sulfanylidene-2,3-dihydro-1,3-thiazole family, characterized by a thiazole ring fused with a sulfanylidene group. Key structural features include:
- 3-Benzyl substituent: Introduces aromatic bulk, influencing lipophilicity and steric interactions.
- N-[(2-Methoxyphenyl)methyl] carboxamide: The 2-methoxy group on the benzyl moiety may affect solubility and intermolecular interactions (e.g., π-stacking or hydrogen bonding).
This scaffold is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties, as inferred from structurally related compounds . Its synthesis likely involves cyclocondensation of thiourea derivatives with α-haloketones or Mannich-type reactions, as seen in analogous thiazole syntheses .
Properties
IUPAC Name |
4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-15-10-6-5-9-14(15)11-21-18(23)16-17(20)22(19(25)26-16)12-13-7-3-2-4-8-13/h2-10H,11-12,20H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEUYRJOLUMQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N(C(=S)S2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.
Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Benzyl and Methoxyphenyl Groups Addition: These groups can be added through Friedel-Crafts alkylation reactions, where benzyl chloride and 2-methoxybenzyl chloride react with the thiazole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s thiazole ring imparts electronic properties that are useful in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to five analogs (Table 1) based on substituent variations, physicochemical properties, and inferred biological implications.
Table 1: Structural and Functional Comparison
*logP values estimated via fragment-based methods (e.g., Crippen’s method).
Structural Variations and Implications
Substituent Effects on Lipophilicity :
- The 3-benzyl group in the target compound increases lipophilicity (logP ~3.5) compared to Analog 1 (logP ~2.8), which has a less bulky 1,3-benzodioxole group. This difference may enhance membrane permeability but reduce aqueous solubility .
- Methoxy Positioning : The 2-methoxy group in the target compound vs. 4-methoxy in Analog 1 alters electronic distribution. Ortho-substitution may sterically hinder rotation, affecting binding pocket interactions .
Hydrogen-Bonding Networks: The 4-amino and sulfanylidene groups in the target compound enable strong hydrogen bonds (e.g., N–H⋯O/S), as seen in similar thiazole derivatives . Analog 2’s sulfonamide group forms robust hydrogen bonds, enhancing target affinity but reducing metabolic stability .
Biological Activity Trends: Thiazole vs. Trioxo-thiazolidine in Analog 15 introduces sulfone groups, increasing polarity and suitability for hydrophilic binding pockets .
Biological Activity
The compound 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.
Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a methoxy group and a benzyl moiety enhances its pharmacological profile. The general structure can be represented as follows:
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the target compound exhibit significant antibacterial activity against various strains. For instance:
- In vitro studies showed that thiazole derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- A specific derivative exhibited a minimum inhibitory concentration (MIC) of 31.25 μg/mL against E. coli, outperforming standard antibiotics like ofloxacin .
Anticancer Potential
Thiazole-containing compounds have also been investigated for their anticancer properties:
- A study highlighted the cytotoxic effects of thiazoles on several cancer cell lines, with IC50 values indicating potent activity . The structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly influenced anticancer efficacy.
The mechanism through which these compounds exert their effects often involves interactions with specific protein targets:
- Molecular dynamics simulations have suggested that the compound interacts with proteins primarily through hydrophobic contacts, which may lead to apoptotic pathways in cancer cells .
Case Studies
- Antibacterial Activity : A series of thiazole derivatives were synthesized and tested against Pseudomonas aeruginosa and Candida albicans. The derivatives exhibited inhibition zones ranging from 15 to 19 mm, indicating significant antibacterial and antifungal activity compared to controls .
- Anticancer Studies : Another study evaluated the effects of various thiazole derivatives on human glioblastoma cells, showing promising results in terms of growth inhibition and apoptosis induction . The presence of functional groups such as methoxy was found to enhance activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
